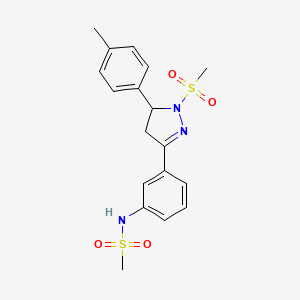

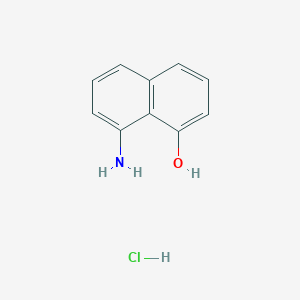

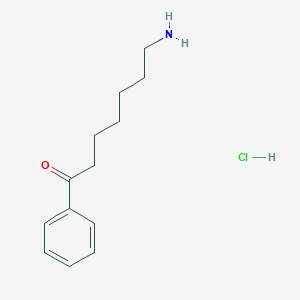

![molecular formula C16H16N4O3 B2413269 6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 311333-59-2](/img/structure/B2413269.png)

6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound. It belongs to the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . Various methods have been developed for the synthesis of these compounds, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques. For instance, X-ray structure analysis can provide valuable insights into the morphology and crystalline structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can be involved in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 416.484 .Scientific Research Applications

Heterocyclic Synthesis

6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its utility in the synthesis of heterocyclic compounds. Research indicates that reactions involving this compound lead to the synthesis of pyrano[2,3-c]pyrazole derivatives, which are significant in heterocyclic chemistry (Fadda et al., 2012).

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor. Studies demonstrate that derivatives of this compound, such as AMPC and ACPC, show high inhibition efficiency for mild steel corrosion in acidic environments (Yadav et al., 2016).

Antimicrobial Agents

The compound has been used as a building block in the synthesis of antimicrobial agents. Novel classes of pyrazolopyrano-[oxazines and pyrimidinones derived from this compound have shown potent antimicrobial activity (El-ziaty et al., 2016).

Synthetic Organic Chemistry

It serves as a building block in synthetic organic chemistry for developing various biologically important heterocyclic compounds. This includes the preparation of compounds with potential biological activities, highlighting its versatility in synthetic pathways (Patel, 2017).

Antitumor and Antimicrobial Agents

The compound is instrumental in synthesizing pyrazolo-N-glycoside derivatives, which have been evaluated for their antitumor and antimicrobial activities. Certain derivatives have shown significant activity against human cancer cell lines and bacteria (Hafez et al., 2015).

Green Chemistry Applications

Research has also focused on using this compound in green chemistry applications, exploring environmentally friendly synthesis methods for various derivatives. This includes catalyst-free conditions and the use of green solvents, emphasizing the importance of sustainable chemistry practices (Bihani et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It’s known that pyrazoline derivatives can interact with various targets, leading to a range of biological effects . For instance, they can inhibit the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it could influence the production of reactive oxygen species (ROS) and lipid peroxides, which are linked to oxidative stress . Overexpression of ROS and lipid peroxides can negatively affect different cellular components and lead to diseases .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antitumor activities . These activities suggest that the compound could have a broad impact at the molecular and cellular levels.

Properties

IUPAC Name |

6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-8-13-14(9-4-5-11(21-2)12(6-9)22-3)10(7-17)15(18)23-16(13)20-19-8/h4-6,14H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMPYACAZWCWHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

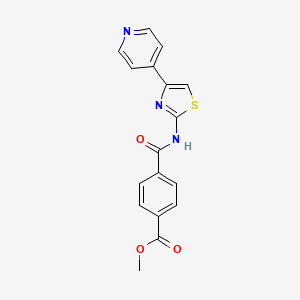

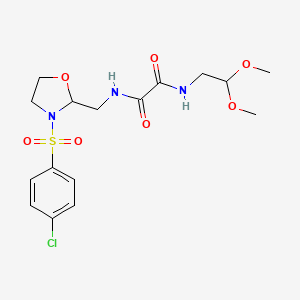

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

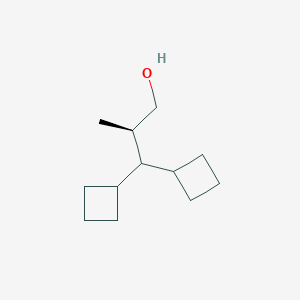

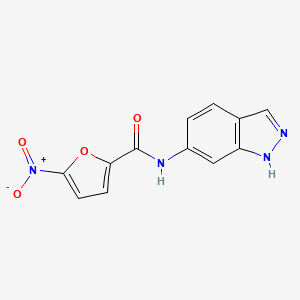

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)

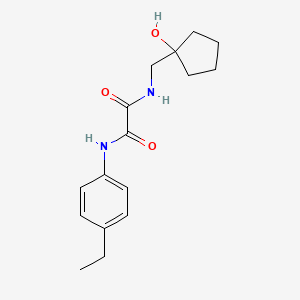

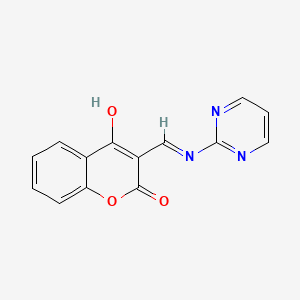

![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)

![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)